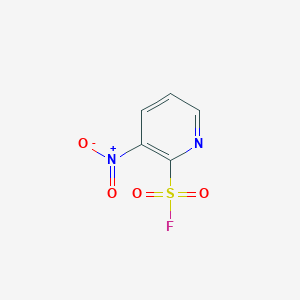

3-Nitropyridine-2-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitropyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O4S/c6-13(11,12)5-4(8(9)10)2-1-3-7-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTACLUZSYMJXFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 3 Nitropyridine 2 Sulfonyl Fluoride

Nucleophilic Substitution Reactions at the Sulfur(VI) Center

The sulfur(VI) center of 3-nitropyridine-2-sulfonyl fluoride (B91410) is a key site for nucleophilic attack, leading to the formation of a diverse array of functionalized molecules.

The reaction of sulfonyl fluorides with amines, known as aminolysis, to produce sulfonamides is a fundamental transformation in organic and medicinal chemistry. nih.gov The presence of the electron-withdrawing 3-nitro group on the pyridine (B92270) ring is expected to activate the sulfonyl fluoride group of 3-nitropyridine-2-sulfonyl fluoride towards nucleophilic attack by amines. This reaction can often be facilitated by activation with a Lewis acid. nih.govclaremont.edu

Recent advancements have demonstrated that calcium triflimide [Ca(NTf₂)₂] can serve as an effective Lewis acid to activate sulfonyl fluorides for nucleophilic addition of amines. nih.gov This method has been shown to be versatile, accommodating a wide range of sterically and electronically varied sulfonyl fluorides and amines to yield the corresponding sulfonamides in good yields. nih.gov While the direct aminolysis of this compound is not explicitly detailed in the provided research, the general principles of Lewis acid-catalyzed sulfonamide formation are highly applicable. For instance, the reaction of an electron-deficient sulfonyl fluoride with a highly nucleophilic amine can proceed to completion, highlighting the importance of the electronic nature of the reactants. nih.gov

| Sulfonyl Fluoride | Amine | Lewis Acid | Yield | Reference |

|---|---|---|---|---|

| Benzenesulfonyl fluoride | Aniline | Ca(NTf₂)₂ | Good to excellent | nih.gov |

| 4-Cyanobenzenesulfonyl fluoride | Aniline | Ca(NTf₂)₂ | 85% | claremont.edu |

| 4-Methylbenzenesulfonyl fluoride | TMS-morpholine | Ca(OTf)₂ | 89% | nih.gov |

| 4-Methylbenzenesulfonyl fluoride | TMS-morpholine | LiNTf₂ | 88% | nih.gov |

| 4-Methylbenzenesulfonyl fluoride | TMS-morpholine | Zn(NTf₂)₂ | 88% | nih.gov |

| 4-Methylbenzenesulfonyl fluoride | TMS-morpholine | La(NTf₂)₃ | 99% | nih.gov |

The electrophilic sulfur of this compound also readily reacts with oxygen and sulfur-based nucleophiles. The reactivity of the nitro group in 3-nitropyridines towards sulfur nucleophiles is well-documented, often leading to selective substitution of the nitro group. nih.govnih.gov However, the sulfonyl fluoride group provides a highly reactive site for nucleophilic attack.

In the context of SuFEx chemistry, sulfonyl fluorides react with silyl (B83357) ethers to form S-O bonds. nih.govaccessscience.com This transformation is a cornerstone of SuFEx, allowing for the reliable formation of sulfate (B86663) connectors. unileon.es Similarly, reactions with thiols can occur, although the specific conditions for this compound are not detailed in the provided literature. The general reactivity pattern of nitropyridines suggests that sulfur nucleophiles can displace the nitro group, but the highly electrophilic nature of the sulfonyl fluoride makes it a competitive reaction site. nih.gov

The inherent stability of the S-F bond in sulfonyl fluorides often necessitates activation to enhance their reactivity towards nucleophiles. nih.govclaremont.edu Lewis acid catalysis has emerged as a powerful strategy to achieve this. nih.govclaremont.edu The proposed mechanism involves the coordination of the Lewis acid to the sulfonyl oxygens or the fluorine atom, which increases the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack. claremont.edu

Several metal-based Lewis acids have been shown to be effective catalysts for SuFEx-type reactions. nih.gov For example, salts like Ca(NTf₂)₂, Ca(OTf)₂, LiNTf₂, Zn(NTf₂)₂, and La(NTf₂)₃ have been successfully employed to catalyze the reaction between sulfonyl fluorides and silylated amines, yielding sulfonamides in high yields. nih.gov This catalytic approach represents a significant advancement, as it avoids the use of harsher reagents and allows for milder reaction conditions. claremont.edu The use of silylated amines is particularly noteworthy, as the silicon moiety can act as a fluoride scavenger, facilitating catalyst turnover. nih.govclaremont.edu

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

This compound is a prime candidate for participation in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a concept introduced by K. Barry Sharpless and colleagues. nih.govaccessscience.com SuFEx has been heralded as a new generation of click chemistry due to its reliability and the stability of the resulting linkages. dntb.gov.ua

SuFEx chemistry is built upon the unique reactivity of the sulfur(VI)-fluoride bond. unileon.esdntb.gov.ua While sulfonyl fluorides are generally stable and resistant to reduction, their latent reactivity can be harnessed under specific conditions to form robust covalent bonds. nih.govsigmaaldrich.com The key principle of SuFEx is the reliable and selective exchange of the fluoride atom on a sulfur(VI) center with a nucleophile. nih.gov This process is characterized by high efficiency and broad functional group tolerance, hallmarks of a click reaction. sigmaaldrich.com

The scope of SuFEx is vast, with applications in materials science, chemical biology, and drug discovery. sigmaaldrich.com It allows for the connection of diverse molecular modules through a stable sulfur(VI) hub. nih.gov The resulting sulfonyl-containing linkages, such as sulfonamides and sulfates, are often very stable. unileon.es

A wide array of nucleophiles have been successfully employed as coupling partners in SuFEx reactions. nih.gov The reaction of sulfonyl fluorides with amines and phenols (often as their silyl ethers) are foundational SuFEx transformations, leading to the formation of sulfonamides and sulfates, respectively. nih.govaccessscience.com

Transformations Involving the Pyridine Ring System

The pyridine ring of this compound is susceptible to a range of reactions, influenced by the strong electron-withdrawing nature of the nitro and sulfonyl fluoride groups.

Reactions at the Nitro Group

The nitro group on the pyridine ring can undergo several transformations. A notable reaction is its reduction. For instance, the nitro group can be reduced to an amino group. This transformation is significant as it opens pathways to a variety of other functionalizations. The resulting amino group can then participate in further reactions, such as acylation or the formation of sulfamides. nih.gov

In some instances, the nitro group can be displaced. For example, in the presence of sulfur nucleophiles, the 3-nitro group can be selectively substituted. nih.gov This reactivity highlights the nitro group's role as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by the adjacent sulfonyl fluoride.

The reaction of 3-nitropyridine (B142982) with sulfite (B76179) ions leads to the formation of 5-hydroxyaminopyridine-2-sulfonic acid, demonstrating a transformation of the nitro group and substitution on the pyridine ring. rsc.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Moiety

The pyridine ring in this compound is highly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing effects of both the nitro and sulfonyl fluoride groups. nih.govmasterorganicchemistry.com These groups diminish the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. nih.govmasterorganicchemistry.com

Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). uri.edumdpi.comepa.gov Nucleophiles can attack the pyridine ring, leading to the displacement of a leaving group. The nitro group itself can act as a leaving group in such reactions. mdpi.com For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion via nucleophilic aromatic substitution. mdpi.com The presence of the sulfonyl fluoride group further activates the ring for nucleophilic attack.

The position of substitution is directed by the existing substituents. In 3-nitropyridines, nucleophilic attack often occurs at the positions ortho and para to the nitro group. scispace.comorganic-chemistry.org

Vicarious Nucleophilic Substitution (VNS) Processes

Vicarious nucleophilic substitution (VNS) is a key reaction pathway for the functionalization of electron-deficient aromatic compounds like 3-nitropyridine. organic-chemistry.orgacs.org This method allows for the formal substitution of a hydrogen atom by a nucleophile. organic-chemistry.org The reaction proceeds through the addition of a carbanion, which bears a leaving group at the nucleophilic center, to the aromatic ring. organic-chemistry.orgacs.org This is followed by a base-induced β-elimination of the leaving group to afford the substituted product. nih.govacs.org

Electrophilic 3-nitropyridines react efficiently with sulfonyl-stabilized carbanions to yield products of C-H alkylation via VNS. nih.govacs.org The process involves the formation of a Meisenheimer-type adduct, which then undergoes base-induced elimination of a sulfinic acid. nih.govacs.org Mechanistic studies have revealed that steric factors can play a crucial role; for example, a hindered isopropyl carbanion adduct may be stable and not undergo elimination. nih.govacs.org

The VNS reaction is highly regioselective, with substitution typically occurring at the positions ortho and para to the nitro group. scispace.comorganic-chemistry.org For 3-nitropyridines, this often leads to substitution at the 2- and 4-positions.

Olefination Reactions Involving Sulfonyl-Stabilized Carbanions

Sulfonyl-stabilized carbanions derived from precursors like methanedisulfonyl fluoride can participate in olefination reactions that mimic the Horner-Wadsworth-Emmons reaction. researchgate.netnih.govacs.orgnih.gov These carbanions add to the carbonyl groups of aldehydes or ketones to form aldol-type adducts. nih.govacs.org These adducts then cyclize to form four-membered ring intermediates, which subsequently fragment to yield alkenes. researchgate.netnih.govacs.orgnih.gov

The reactivity in these olefination reactions is influenced by the electronic nature of the aldehyde. While aldehydes with neutral substitution patterns generally give good yields, the presence of both donor and acceptor groups can decrease the product yields. acs.org In some cases, particularly with electron-rich aldehydes, a Knoevenagel-type condensation can occur as an alternative pathway. researchgate.netnih.govacs.org

The stability and reactivity of the sulfonyl fluoride group are key to these transformations. Sulfonyl fluorides exhibit a unique combination of stability and reactivity, allowing them to act as "sleeping beauties" that can be activated on demand. nih.gov

Advanced Synthetic Applications of 3 Nitropyridine 2 Sulfonyl Fluoride and Its Derivatives

Role as a Versatile Building Block in Complex Molecular Synthesis

3-Nitropyridine-2-sulfonyl fluoride (B91410) serves as a highly versatile building block in the synthesis of complex molecules due to the distinct reactivity of its functional groups. The pyridine (B92270) ring, substituted with a nitro group and a sulfonyl fluoride, offers multiple reaction sites for strategic functionalization. nih.govntnu.no The nitro group can be reduced to an amino group, which can then be further modified, while the sulfonyl fluoride moiety can participate in various coupling reactions. mdpi.comnih.gov

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents, thereby enabling the construction of diverse molecular scaffolds. For instance, nitropyridines are used as precursors for a variety of mono- and polynuclear heterocyclic systems with diverse biological activities. mdpi.com

Furthermore, the sulfonyl fluoride group is a key functional group in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, a set of powerful and reliable reactions for the formation of S-O and S-N bonds. mdpi.comacs.org This allows for the modular assembly of complex molecules from smaller, readily available building blocks. The stability of the S-F bond in sulfonyl fluorides, compared to other sulfonyl halides, makes them particularly attractive for multi-step syntheses. mdpi.com

The strategic combination of these reactive sites within the 3-nitropyridine-2-sulfonyl fluoride scaffold provides chemists with a powerful platform for the design and synthesis of complex target molecules, including pharmaceuticals and materials with novel properties. mdpi.commdpi.com

Application in Heterocycle Synthesis

This compound and its derivatives are valuable precursors in the synthesis of a wide array of heterocyclic compounds. The inherent reactivity of the nitropyridine core allows for its transformation into various fused and substituted heterocyclic systems. mdpi.comnih.gov

One common strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions to form new rings. For example, 2-amino-3-nitropyridine (B1266227) derivatives can be used to synthesize imidazo[4,5-b]pyridines, a scaffold found in many biologically active molecules. Similarly, intramolecular cyclization of appropriately substituted nitropyridines can lead to the formation of thieno- and pyrrolopyridines. ntnu.no

The sulfonyl fluoride group can also participate in cyclization reactions. For instance, intramolecular reactions between the sulfonyl fluoride and a nucleophilic group elsewhere in the molecule can lead to the formation of cyclic sulfonamides or sultams. Additionally, the sulfonyl fluoride can be used as a handle to introduce other functionalities that can then participate in cyclization reactions.

The versatility of this compound in heterocycle synthesis is further demonstrated by its use in multicomponent reactions, where several molecules are combined in a single step to generate complex heterocyclic products. mdpi.com This approach offers a highly efficient route to diverse libraries of heterocyclic compounds for drug discovery and other applications.

Development of Novel Synthetic Reagents and Methodologies

The unique reactivity of this compound has spurred the development of novel synthetic reagents and methodologies. The sulfonyl fluoride moiety, in particular, has been the focus of much research, leading to new ways to introduce fluorine and the sulfonyl group into organic molecules.

One notable application is in the development of new fluorinating agents. beilstein-journals.org While not a direct fluorinating agent itself in the traditional sense, derivatives of pyridine-2-sulfonyl fluorides have been explored in the context of N-F chemistry. Stable N-fluoropyridinium salts can be synthesized, which act as electrophilic fluorinating agents. beilstein-journals.org These reagents offer advantages in terms of handling and selectivity compared to more hazardous fluorinating agents like molecular fluorine. beilstein-journals.org

Furthermore, the development of methods for the synthesis of sulfonyl fluorides has been an active area of research. mdpi.com This includes the development of data-science guided approaches to discover new (hetero)aryl sulfonyl fluoride reagents with enhanced reactivity and safety profiles for deoxyfluorination reactions. chemrxiv.org These new reagents have shown broad applicability in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. chemrxiv.org

The exploration of the reactivity of sulfonyl fluorides has also led to new synthetic transformations. For example, the reaction of methanedisulfonyl fluoride with aromatic aldehydes provides a direct, one-step route to β-arylethenesulfonyl fluorides, which are valuable substrates for SuFEx click chemistry. acs.org

Contributions to Chemical Biology Research (Methodological Aspects Only)

Sulfonyl fluorides, including derivatives of this compound, have become indispensable tools in chemical biology, primarily due to their ability to act as covalent probes for studying protein function. nih.govrsc.org The sulfonyl fluoride moiety is a "privileged warhead" that can react with multiple nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, cysteine, and histidine. nih.govmdpi.com This broad reactivity allows for the labeling and modulation of a wide range of proteins. nih.govnih.gov

Methodologically, sulfonyl fluoride probes are utilized in several key areas of chemical biology research:

Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to assess the functional state of entire enzyme families directly in native biological systems. Sulfonyl fluoride probes have been designed to target specific enzyme classes, such as proteases, enabling the identification of active enzymes in complex proteomes. nih.gov

Target Identification and Validation: Covalent modification of a protein by a sulfonyl fluoride-containing ligand can be used to identify the protein's binding partners and validate it as a drug target. nih.govnih.gov The stability of the covalent bond facilitates the isolation and identification of the target protein.

Mapping Enzyme Binding Sites and Substrate Interactions: By designing sulfonyl fluoride probes that mimic the structure of a substrate or inhibitor, researchers can map the active site of an enzyme and gain insights into its mechanism of action and substrate specificity. nih.gov

The development of new sulfonyl fluoride probes with tailored reactivity and selectivity continues to expand the chemical biology toolkit, enabling deeper investigations into complex biological processes. nih.govnih.gov

Integration into Automated and Flow Chemistry Protocols

The stability and well-defined reactivity of this compound and its derivatives make them well-suited for integration into modern automated and flow chemistry platforms. These technologies offer significant advantages in terms of reproducibility, scalability, and safety, particularly for reactions involving hazardous reagents or intermediates.

The use of flow chemistry can also enhance the safety of certain reactions. For instance, photoredox catalysis for the preparation of alkyl sulfonyl fluorides from alkyl bromides and alcohols has been successfully scaled up using a continuous stirred-tank reactor system, which improves light exposure, heat dissipation, and mass transfer. organic-chemistry.orgnih.gov

Automated synthesis platforms, which can perform multiple reactions in parallel, can be used to rapidly generate libraries of compounds based on the this compound scaffold for high-throughput screening in drug discovery and materials science. The modular nature of SuFEx chemistry is particularly amenable to automated synthesis.

Structural Elucidation and Spectroscopic Analysis Methodologies for 3 Nitropyridine 2 Sulfonyl Fluoride

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules like 3-Nitropyridine-2-sulfonyl fluoride (B91410). While specific experimental spectra for this exact compound are not widely published, a theoretical analysis based on its structure and data from analogous compounds allows for the prediction of its NMR characteristics.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns would be influenced by the strong electron-withdrawing effects of both the nitro (-NO₂) group and the sulfonyl fluoride (-SO₂F) group. The proton at the C6 position would likely appear at the most downfield shift due to its proximity to the nitrogen atom and the ortho-nitro group. The protons at C4 and C5 would also be shifted downfield and would exhibit coupling to each other.

¹³C NMR: The carbon NMR spectrum would display five signals for the five carbon atoms of the pyridine ring. The carbon atom C2, directly attached to the sulfonyl fluoride group, and C3, attached to the nitro group, are expected to be the most deshielded and thus appear at the lowest field. The presence of fluorine would cause the C2 signal to appear as a doublet due to carbon-fluorine coupling (¹JC-F). Further C-F couplings to C3 (²JC-F) and potentially C6 (³JC-F) may also be observed.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For 3-Nitropyridine-2-sulfonyl fluoride, a single signal is expected for the fluorine atom of the -SO₂F group. Based on data for various aryl sulfonyl fluorides, this signal is anticipated to appear in the range of +65 to +68 ppm. mdpi.comrsc.org The precise chemical shift provides a unique fingerprint for the sulfonyl fluoride moiety. nih.gov

Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants |

|---|---|---|

| ¹H | ||

| H4 | ~8.0 - 8.5 | Doublet of doublets (dd) |

| H5 | ~7.5 - 8.0 | Doublet of doublets (dd) |

| H6 | ~8.8 - 9.2 | Doublet of doublets (dd) |

| ¹³C | ||

| C2 | ~145 - 155 | Doublet (d), ¹JC-F ≈ 20-30 Hz |

| C3 | ~150 - 160 | Doublet (d), ²JC-F |

| C4 | ~125 - 135 | Singlet (s) or small doublet |

| C5 | ~120 - 130 | Singlet (s) |

| C6 | ~140 - 150 | Singlet (s) or small doublet |

| ¹⁹F | ~+65 to +68 | Singlet (s) or Triplet of doublets (td) if coupled to H4/H6 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with the molecular formula C₅H₃FN₂O₄S, HRMS would be used to verify its exact molecular weight.

The theoretical monoisotopic mass of this compound is calculated to be 221.9774 g/mol . An experimental HRMS measurement, typically using electrospray ionization (ESI), would aim to find an ion (e.g., [M+H]⁺ or [M+Na]⁺) whose measured m/z value matches the calculated value to within a few parts per million (ppm). This level of accuracy unequivocally confirms the molecular formula and distinguishes it from other potential compounds with the same nominal mass. This technique is standard practice in the characterization of novel sulfonyl fluorides and related heterocyclic compounds. mdpi.comnih.gov

Calculated HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated m/z |

|---|---|---|

| C₅H₃FN₂O₄S | [M]⁺ | 221.9774 |

| C₅H₄FN₂O₄S | [M+H]⁺ | 222.9852 |

| C₅H₃FN₂O₄SNa | [M+Na]⁺ | 244.9672 |

X-ray Crystallography for Solid-State Structure and Conformation Analysis

X-ray crystallography provides definitive proof of a molecule's structure in the solid state. This technique would determine the precise three-dimensional arrangement of atoms in this compound, yielding accurate bond lengths, bond angles, and torsional angles.

Although a crystal structure for this compound is not publicly available, analysis of related structures reveals key insights. rcsb.orgacs.org For this molecule, crystallographic analysis would confirm the planar structure of the pyridine ring and reveal the relative orientation of the nitro and sulfonyl fluoride substituents. It would also elucidate intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the crystal packing. Such structural details are crucial for understanding the molecule's physical properties and reactivity. nih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, these spectra would be dominated by the vibrations of the nitro (-NO₂) and sulfonyl fluoride (-SO₂F) groups.

Nitro Group (-NO₂) Vibrations: Aromatic nitro compounds consistently show strong absorption bands for asymmetric and symmetric stretching. The asymmetric stretch (νas) is typically found in the 1500–1600 cm⁻¹ region, while the symmetric stretch (νs) appears between 1300 and 1390 cm⁻¹. najah.eduresearchgate.net

Sulfonyl Fluoride (-SO₂F) Vibrations: The sulfonyl group (SO₂) also has characteristic strong asymmetric and symmetric stretching modes, which for sulfonyl fluorides typically appear near 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹, respectively. The sulfur-fluorine (S-F) stretching vibration is also a key diagnostic peak, often observed in the 750–850 cm⁻¹ range.

DFT calculations are often employed alongside experimental data to provide a detailed assignment of the vibrational modes. nih.govdoi.orgnih.gov

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| -NO₂ | Asymmetric Stretch | 1500 - 1600 | Strong (IR) |

| -NO₂ | Symmetric Stretch | 1300 - 1390 | Strong (IR) |

| -SO₂F | Asymmetric Stretch (SO₂) | 1400 - 1450 | Strong (IR) |

| -SO₂F | Symmetric Stretch (SO₂) | 1200 - 1250 | Strong (IR) |

| -SO₂F | S-F Stretch | 750 - 850 | Strong (IR) |

| C-H Aromatic | C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=C, C=N Ring | Ring Stretch | 1400 - 1600 | Medium |

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules—those that are non-superimposable on their mirror images. The parent molecule, this compound, is achiral and therefore would not exhibit a CD spectrum.

However, this analytical method would become highly relevant for the characterization of chiral derivatives of this compound. If a chiral center were introduced into the molecule, for example, by adding a chiral substituent, chiroptical spectroscopy would be a powerful tool to determine the derivative's absolute configuration and study its conformational preferences in solution.

Computational and Theoretical Studies on 3 Nitropyridine 2 Sulfonyl Fluoride

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For 3-nitropyridine-2-sulfonyl fluoride (B91410), DFT calculations are crucial for understanding its electronic structure and energetics, which are fundamental to its reactivity.

Detailed computational analyses, often employing basis sets such as 6-311++G(d,p), are used to determine the optimized molecular geometry and electronic properties. researchgate.net For a closely related compound, 5-bromo-3-nitropyridine-2-carbonitrile, DFT calculations have been used to elucidate the molecular structure, vibrational frequencies, and electronic properties. researchgate.net Similar studies on various nitropyridine derivatives have successfully calculated their heats of formation using isodesmic reactions, providing valuable thermodynamic data. researchgate.net

The electronic properties of 3-nitropyridine-2-sulfonyl fluoride are significantly influenced by the strong electron-withdrawing nature of both the nitro (-NO₂) group and the sulfonyl fluoride (-SO₂F) group. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule. The areas of positive potential, typically around the pyridine (B92270) ring carbons and the sulfur atom, indicate susceptibility to nucleophilic attack, a key aspect of its reactivity. researchgate.net

Furthermore, Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy of the LUMO and its distribution across the molecule are particularly important for a compound that acts as an electrophile. For this compound, the LUMO is expected to be localized on the pyridine ring and the sulfonyl group, indicating these as the primary sites for reaction with nucleophiles. The HOMO-LUMO energy gap is a descriptor of chemical reactivity and stability. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand the intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability and reactivity. nih.gov

Table 1: Calculated Electronic Properties of a Representative Nitropyridine Derivative (5-bromo-3-nitropyridine-2-carbonitrile) using DFT

| Property | Value |

| HOMO Energy | -8.1 eV |

| LUMO Energy | -4.2 eV |

| HOMO-LUMO Gap | 3.9 eV |

| Dipole Moment | 2.5 D |

| Data derived from computational studies on a structurally similar compound. researchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While DFT calculations provide information on static molecules, Molecular Dynamics (MD) simulations offer a view of their dynamic behavior over time. MD simulations are instrumental in exploring the conformational landscape of flexible molecules and their interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.govnih.gov

For this compound, the primary source of conformational flexibility is the rotation around the C-S bond connecting the pyridine ring and the sulfonyl fluoride group. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. This information is critical as the conformation of the molecule can significantly impact its reactivity and ability to bind to a target. researchgate.net

In the context of its potential biological applications, MD simulations can be used to study the interactions of this compound with protein binding sites. mdpi.com By placing the molecule in a solvated model of a protein's active site, MD simulations can predict the preferred binding poses, the key intermolecular interactions (such as hydrogen bonds and van der Waals forces), and the stability of the resulting complex. nih.govmdpi.com These simulations can reveal how the molecule adapts its conformation to fit within a binding pocket and how its interactions with surrounding amino acid residues might facilitate a covalent reaction.

The trajectories generated from MD simulations can be analyzed to calculate various properties, including root mean square deviation (RMSD) to assess structural stability, and to identify persistent intermolecular contacts. nih.govmdpi.com Such simulations have been effectively used to understand the conformational stability of ligand-protein complexes and how the binding of a ligand can alter the protein's own dynamics. mdpi.com

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are invaluable for elucidating the detailed mechanisms of chemical reactions. For this compound, these calculations can map the entire reaction pathway for its reactions with nucleophiles, identifying transition states and intermediates.

The reaction of sulfonyl fluorides with nucleophiles, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, is a key area of investigation. nih.gov Quantum chemical calculations have been used to study the mechanism of similar reactions, for example, the arylation of thiols by 2-sulfonylpyrimidines. researchgate.net These studies often reveal a two-step mechanism involving the formation of a Meisenheimer intermediate, with the initial nucleophilic attack being the rate-determining step. researchgate.net

For this compound, a similar nucleophilic aromatic substitution (SNAr) mechanism is expected. The strong electron-withdrawing groups on the pyridine ring activate it towards nucleophilic attack. Quantum chemical calculations can model the approach of a nucleophile (e.g., an alcohol, amine, or thiol) to the pyridine ring, the formation of the tetrahedral intermediate, and the subsequent departure of the fluoride leaving group. The calculated activation energies for these steps provide a quantitative measure of the reaction's feasibility.

Mechanistic studies on the alkylation of nitropyridines have also provided relevant insights, showing the formation of Meisenheimer-type adducts followed by elimination. researchgate.net In the context of biological systems, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the reaction of this compound within a protein's active site. This approach treats the reacting species with high-level quantum mechanics while the surrounding protein and solvent are described with a more computationally efficient molecular mechanics force field.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling has emerged as a powerful tool for predicting the reactivity and selectivity of chemical reactions, guiding the design of new reagents and catalysts. chemrxiv.orgnih.gov For sulfonyl fluorides, data science and machine learning approaches have been successfully applied to predict their reactivity in processes like deoxyfluorination. chemrxiv.orgnih.govprinceton.eduresearchgate.net

A virtual library of (hetero)aryl sulfonyl fluorides can be created and their properties calculated using DFT. chemrxiv.orgnih.gov These properties, such as LUMO energy, electrostatic potential at the sulfur atom, and various steric and electronic descriptors, can then be used to build predictive models. By correlating these calculated descriptors with experimentally determined reaction outcomes (e.g., reaction yields or rates) for a training set of molecules, a quantitative model can be developed. chemrxiv.orgnih.gov

Such models can then be used to predict the reactivity of new, untested sulfonyl fluorides like this compound. For instance, the model could predict its efficiency as a deoxyfluorinating agent or its rate of reaction with a particular nucleophile. This predictive capability accelerates the discovery of new reagents with optimized properties. chemrxiv.orgnih.gov

Furthermore, computational models can help in understanding and predicting selectivity. For example, in reactions with molecules containing multiple nucleophilic sites, computational models can predict which site is most likely to react with this compound based on the electronic and steric properties of both reactants.

Table 2: Representative Descriptors Used in Computational Models for Predicting Sulfonyl Fluoride Reactivity

| Descriptor Type | Example Descriptors |

| Electronic | LUMO Energy, NBO Charge on Sulfur, Hammett Parameters |

| Steric | Sterimol Parameters, Buried Volume |

| Topological | Molecular Connectivity Indices |

| Based on general approaches for reactivity prediction. chemrxiv.orgnih.govprinceton.edu |

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their chemical reactivity. This approach is closely related to the predictive modeling described above but often focuses on a more direct correlation with experimentally derived parameters.

For a series of substituted pyridine sulfonyl fluorides, including this compound, a QSRR study would involve synthesizing a library of analogs with varying substituents on the pyridine ring. The reactivity of these compounds in a specific reaction would then be measured experimentally (e.g., reaction rate constants).

In parallel, a set of molecular descriptors for each compound would be calculated using computational methods. These descriptors can be electronic (e.g., Hammett constants, calculated dipole moments), steric (e.g., molar volume), or topological. Multiple linear regression or more advanced machine learning algorithms are then used to develop an equation that correlates the descriptors with the observed reactivity. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Synthesis

The synthesis of heteroaromatic sulfonyl fluorides has advanced significantly, moving beyond traditional methods to embrace modern catalytic strategies. Future research on 3-Nitropyridine-2-sulfonyl fluoride (B91410) will likely focus on adapting and refining these systems for its efficient and selective production.

Palladium-catalyzed cross-coupling reactions represent a key area for development. nih.govrsc.org Methodologies that convert aryl and heteroaryl bromides into sulfonyl fluorides using a palladium catalyst, a sulfur dioxide source like DABSO, and an electrophilic fluorinating agent such as N-Fluorobenzenesulfonimide (NFSI) could be optimized for precursors of 3-Nitropyridine-2-sulfonyl fluoride. nih.gov Similarly, bismuth-catalyzed protocols that transform (hetero)aryl boronic acids into their corresponding sulfonyl fluorides offer a mild, redox-neutral alternative with high functional group tolerance, which would be beneficial given the reactivity of the nitro group. acs.orgnih.govacs.org

Furthermore, enhancing the reactivity of the sulfonyl fluoride moiety itself is a critical research avenue. While sulfonyl fluorides are valued for their stability, their reactions often require activation. nih.gov The development of Lewis acid-catalyzed systems, for instance using calcium triflimide (Ca(NTf₂)₂), can activate the sulfonyl fluoride for nucleophilic substitution with amines, alcohols, and other partners. nih.govnih.govacs.org Tailoring these catalytic systems for this compound could enable its efficient conversion into a diverse array of sulfonamides, sulfonate esters, and other derivatives under mild conditions. figshare.comresearchgate.net

| Catalytic Approach | Precursor Type | Key Reagents | Potential Advantage for this compound |

| Palladium Catalysis | Heteroaryl Bromide | PdCl₂(AmPhos)₂, DABSO, NFSI | Direct conversion from readily available bromo-nitropyridines. nih.govrsc.org |

| Bismuth Catalysis | Heteroaryl Boronic Acid | Bi(III) catalyst, SO₂, NFSI | Mild, redox-neutral conditions compatible with the nitro group. acs.orgnih.gov |

| Lewis Acid Activation | This compound | Ca(NTf₂)₂, DABCO, Amines/Alcohols | Enhanced reactivity for SuFEx reactions at room temperature. nih.govnih.gov |

| Oxidative Coupling | Thiol Precursor | Electrochemical methods, KF | Environmentally benign synthesis from thiol-containing pyridines. |

Exploration of Undiscovered Reactivity Modes and Transformations

The dual functionality of this compound invites the exploration of novel reaction pathways that leverage both the nitropyridine ring and the sulfonyl fluoride group.

The sulfonyl fluoride group is a powerful electrophile for SuFEx click chemistry, a set of near-perfect reactions for rapidly and reliably connecting molecular modules. bohrium.com Future work will likely explore the use of this compound as a SuFEx hub. This would involve reacting it with a wide range of nucleophiles (e.g., silylated amines, phenols) to rapidly generate libraries of complex molecules. nih.govmorressier.com The stability of the sulfonyl fluoride group compared to more reactive sulfonyl chlorides makes it particularly suitable for these modular approaches. nih.gov

The nitropyridine moiety offers its own set of reactive handles. The nitro group is a strong electron-withdrawing group that activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr). Research has shown that the nitro group itself can act as a leaving group in reactions with nucleophiles like thiols, particularly when positioned at C3 of the pyridine ring. nih.gov This opens the door to sequential or tandem reactions where the sulfonyl fluoride first reacts via SuFEx, followed by a nucleophilic displacement of the nitro group, or vice versa. Exploring the chemoselectivity of these processes will be a key challenge.

Furthermore, photocatalytic methods could unlock new transformations. For example, photochemical approaches have been used to synthesize sulfonyl fluorides from various precursors, and visible-light photocatalysis has been shown to mediate dearomative cycloadditions with ethenesulfonyl fluorides. nih.govresearchgate.net Applying such strategies to this compound could lead to novel heterocyclic scaffolds.

Advancements in Automated Synthesis and High-Throughput Experimentation for Derivatives

The amenability of sulfonyl fluoride chemistry to miniaturization and automation is a significant advantage for accelerating discovery. nih.gov Future research will undoubtedly apply high-throughput experimentation (HTE) and automated synthesis platforms to explore the chemical space around the this compound scaffold.

The SuFEx reaction is particularly well-suited for automated, plate-based synthesis. morressier.comchemrxiv.org By using robotic liquid handlers, a library of diverse amine or alcohol building blocks can be reacted with this compound in 96-well or 384-well plates. nih.govresearchgate.net The resulting crude reaction mixtures can often be used directly in high-throughput screening (HTS) assays, dramatically speeding up the hit-to-lead process in drug discovery. morressier.comnih.gov This "high-throughput chemistry direct-to-biology" workflow could rapidly identify derivatives with desirable biological activity. nih.gov

The development of DNA-encoded libraries (DELs) incorporating sulfonyl fluoride warheads is another emerging frontier. fudan.edu.cn This technology allows for the synthesis and screening of massive libraries (millions to billions of compounds). Creating a DEL based on the this compound core would enable the exploration of a vast chemical space to discover potent and selective binders for various biological targets. fudan.edu.cn

| Technology | Application to this compound | Potential Outcome |

| Automated Liquid Handling | Plate-based SuFEx reactions with diverse nucleophiles. chemrxiv.org | Rapid generation of hundreds of derivatives for screening. nih.gov |

| High-Throughput Screening (HTS) | Direct biological assay of crude reaction products. morressier.com | Accelerated identification of bioactive "hit" compounds. |

| DNA-Encoded Libraries (DEL) | Integration as a tyrosine-targeting covalent warhead. fudan.edu.cn | Discovery of novel covalent inhibitors for a wide range of proteins. |

Interdisciplinary Research Opportunities for Broadened Utility

The unique properties of the sulfonyl fluoride and nitropyridine motifs suggest that this compound could become a valuable tool in several interdisciplinary fields, particularly chemical biology and molecular imaging.

Chemical Biology: Sulfonyl fluorides are considered "privileged" warheads for covalent probes because they can react with a range of nucleophilic amino acid residues beyond cysteine, including lysine, tyrosine, serine, and histidine. rsc.orgnih.govenamine.net This makes this compound an attractive scaffold for designing selective covalent inhibitors and activity-based protein profiling (ABPP) probes. nih.govresearchgate.net By attaching it to a molecule that targets a specific protein, researchers can create tools to covalently label and study protein function in complex biological systems. nih.gov

Positron Emission Tomography (PET) Imaging: The development of novel PET radiotracers is crucial for non-invasive disease diagnosis and monitoring. The sulfonyl fluoride group can be labeled with fluorine-18 (B77423) ([¹⁸F]), a widely used positron-emitting isotope. google.comresearchgate.net Furthermore, nitropyridine and nitroimidazole derivatives are extensively used as hypoxia imaging agents, as they are selectively reduced and trapped in low-oxygen environments typical of solid tumors. nih.govnih.gov Therefore, [¹⁸F]-labeled this compound is a highly promising candidate for a dual-purpose PET tracer: the sulfonyl fluoride moiety allows for radiolabeling, while the nitropyridine core could target hypoxic tissues. This could lead to new agents for imaging tumors and other pathologies associated with hypoxia.

Q & A

Basic: What are the standard synthetic protocols for preparing 3-nitropyridine-2-sulfonyl fluoride?

Answer:

The synthesis typically involves substituting a leaving group (e.g., chlorine) on the pyridine ring with a fluoride. For example, 3-nitropyridine-2-sulfonyl chloride (CAS 1071524-26-9) can react with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous solvents like acetonitrile or tetrahydrofuran (THF) under reflux conditions . Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS ensures complete conversion. Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients. Reference analogous procedures for sulfonyl chloride intermediates in related pyridine derivatives .

Advanced: How can reaction conditions be optimized to improve yields in fluorination reactions involving 3-nitropyridine-2-sulfonyl derivatives?

Answer:

Key parameters include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in multi-step syntheses .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may increase side reactions; THF balances reactivity and stability .

- Temperature control : Gradual heating (40–60°C) minimizes decomposition of nitro groups.

- Fluoride source : TBAF offers higher solubility than KF in organic media, improving reaction homogeneity .

Design experiments using a fractional factorial approach to isolate critical variables. Validate optimized conditions via NMR and mass spectrometry .

Basic: What analytical methods are recommended for characterizing this compound and its intermediates?

Answer:

- Structural confirmation : Use and NMR to identify aromatic protons and sulfonyl/fluoride groups. Compare chemical shifts with analogous compounds (e.g., 3-trifluoromethylpyridine derivatives) .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves nitro-containing impurities.

- Elemental analysis : Quantify sulfur and fluoride content via ion chromatography or X-ray fluorescence (XRF) .

Advanced: How can researchers resolve contradictory data regarding the stability of this compound under varying pH conditions?

Answer:

Contradictions often arise from solvent choice or hygroscopicity. Design stability studies by:

- pH-controlled environments : Use buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 300–400 nm (nitro group absorbance) .

- Moisture sensitivity tests : Store samples in desiccators with controlled humidity and analyze by Karl Fischer titration .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures. Cross-reference findings with sulfonyl fluoride stability data from sulfur dioxide insertion studies .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

The compound serves as a versatile electrophile for:

- Bioconjugation : Reacts with amines or thiols in peptides/proteins under mild conditions (pH 7–8, room temperature) to form stable sulfonamide or sulfonate linkages .

- Enzyme inhibition : Derivatives act as covalent inhibitors targeting cysteine residues in proteases (e.g., caspase-3) .

- Probe synthesis : Radiolabeled derivatives (e.g., ) enable PET imaging studies .

Advanced: How can researchers design derivatives of this compound with enhanced bioactivity?

Answer:

- Structure-activity relationship (SAR) studies : Modify the nitro group (e.g., reduce to amine for hydrogen bonding) or introduce electron-withdrawing substituents (e.g., CF₃) to adjust electrophilicity .

- Computational modeling : Use density functional theory (DFT) to predict reactivity with biological targets (e.g., cysteine thiols) .

- In vitro assays : Test cytotoxicity and selectivity in cell lines (e.g., HEK293 vs. HeLa) to optimize therapeutic indices .

Basic: What precautions are necessary for handling and storing this compound?

Answer:

- Storage : Keep in airtight, amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis .

- Handling : Use gloves and fume hoods; the compound is moisture-sensitive and may release HF upon degradation .

- Waste disposal : Neutralize with aqueous sodium bicarbonate before disposal .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Answer:

The sulfonyl fluoride group acts as a "click" electrophile due to:

- Polarized S–F bond : High electronegativity of fluorine creates a partial positive charge on sulfur, facilitating nucleophilic attack .

- Nitro group effects : The electron-withdrawing nitro substituent enhances electrophilicity at the sulfur center, as shown in Hammett studies of pyridine derivatives .

Mechanistic studies using -NMR and kinetic isotope effects (KIEs) can differentiate between concerted and stepwise pathways .

Basic: How can researchers validate the purity of synthesized this compound?

Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase.

- Spectroscopy : FT-IR confirms S–F stretches (~730 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Elemental analysis : Match experimental C, H, N, and S percentages to theoretical values .

Advanced: What strategies mitigate challenges in scaling up this compound synthesis?

Answer:

- Continuous flow reactors : Improve heat/mass transfer for exothermic fluorination steps .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

- Solvent recovery : Distill and reuse anhydrous THF or acetonitrile to reduce costs .

Basic: What spectroscopic techniques are suitable for detecting fluoride release during decomposition?

Answer:

- Ion-selective electrode (ISE) : Quantifies free fluoride ions in aqueous solutions .

- -NMR**: Tracks fluoride generation in organic solvents (e.g., DMSO-d₆) .

- Colorimetric assays : Use SPADNS reagent for rapid fluoride detection in biological matrices .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Steric hindrance : Bulky substituents at the 4-position reduce accessibility to the sulfonyl fluoride group, as shown in Suzuki-Miyaura coupling studies .

- Electronic effects : Electron-donating groups (e.g., methoxy) decrease electrophilicity, while nitro groups enhance it. DFT calculations correlate Hammett σ values with reaction rates .

Design substituents using computational tools like molecular docking to balance reactivity and steric constraints .

Basic: What are the key challenges in synthesizing this compound derivatives for biological studies?

Answer:

- Hydrolysis sensitivity : Use anhydrous conditions and stabilizers (e.g., molecular sieves) during synthesis .

- Low solubility : Modify with polar groups (e.g., PEG chains) or use co-solvents (DMSO/water mixtures) .

- Toxicity screening : Prioritize derivatives with IC₅₀ > 10 μM in preliminary cytotoxicity assays .

Advanced: How can systematic reviews address conflicting evidence on the environmental impact of fluorinated pyridine derivatives?

Answer:

- Data stratification : Separate studies by fluoride release mechanisms (hydrolysis vs. photodegradation) .

- Meta-analysis : Pool data on half-lives in soil/water matrices and apply random-effects models to account for heterogeneity .

- Uncertainty quantification : Use GRADE criteria to rate confidence in evidence (e.g., "Low" for extrapolated lab data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.